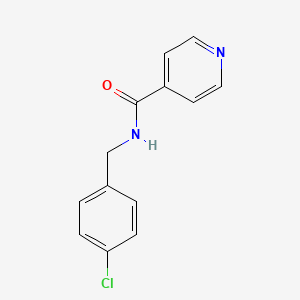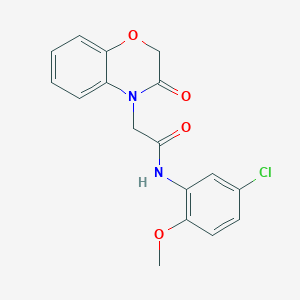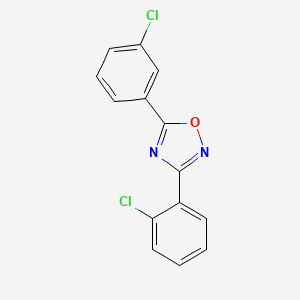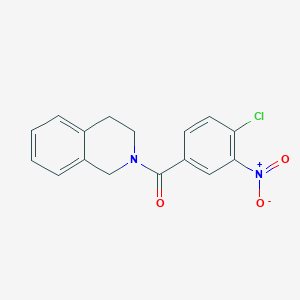![molecular formula C19H19N3O2 B5885829 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine](/img/structure/B5885829.png)
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties
准备方法
The synthesis of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine typically involves the condensation of an aryl 1,2-diamine with α-diketones . One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . This procedure is efficient and yields high purity products. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine undergoes various chemical reactions, including:
科学研究应用
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
相似化合物的比较
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine can be compared with other quinoxaline derivatives, such as:
2-(4-Methoxyphenyl)quinoxaline: Similar structure but lacks the morpholine ring, resulting in different chemical reactivity and biological activity.
3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Contains an amino group and carboxamide functionality, leading to distinct pharmacological properties.
Quinoxaline-1,3,4-oxadiazole hybrids: These compounds exhibit potent anticancer activities and are structurally similar but contain an oxadiazole ring.
The uniqueness of this compound lies in its combination of a methoxyphenyl group, a quinoxaline core, and a morpholine ring, which collectively contribute to its diverse chemical reactivity and wide range of applications.
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVPNWFPYEYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5885767.png)

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione](/img/structure/B5885797.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5885815.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
